molecular formula C8H9F3N2 B13087371 (R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline

(R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline

Cat. No.: B13087371
M. Wt: 190.17 g/mol
InChI Key: OBHDPXUAHBSVPI-SSDOTTSWSA-N
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Description

(R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline ( 1213382-95-6) is a chiral benzylamine derivative characterized by a stereogenic center bearing a trifluoromethyl group and two amine functionalities . This molecular structure makes it a valuable, enantiopure building block in synthetic and medicinal chemistry research, particularly for the preparation of stereochemically defined, fluorinated compounds . The incorporation of the trifluoromethyl group is a common strategy in drug discovery and agrochemical research, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This compound is related to a class of β-amino-α-trifluoromethyl alcohols and their derivatives, which are of substantial interest for the development of trifluoromethylated peptidomimetics and other biologically active molecules . As a chiral aniline, it serves as a precursor for synthesizing complex heterocycles and is used in the development of active pharmaceutical ingredients (APIs) and other advanced materials . Handling and Safety: This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It requires specific storage conditions to maintain stability and must be kept in a dark place under an inert atmosphere at 2-8°C . Researchers should consult the Safety Data Sheet for detailed handling instructions. The compound is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

4-[(1R)-1-amino-2,2,2-trifluoroethyl]aniline

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2/t7-/m1/s1

InChI Key

OBHDPXUAHBSVPI-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline typically involves the introduction of a trifluoromethyl group to an aniline derivative. One common method is through the reaction of 4-nitroaniline with a trifluoromethylating agent, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Reaction Conditions and Catalysts

CatalystSolvent SystemAcid AdditiveTemperatureYield (%)
FeTPPClH₂O:CH₂Cl₂ (1:1)CH₃COOHr.t.78
MnTPPClH₂O:CH₂Cl₂ (1:1)CH₃COOHr.t.Trace
CuTPPClH₂O:CH₂Cl₂ (1:1)CH₃COOHr.t.Trace
Data from

Key steps:

  • Diazotization of aniline derivatives with NaNO₂ under acidic conditions.

  • Iron porphyrin-mediated carbene insertion into the N–H bond of the aniline .

Nucleophilic Substitution Reactions

The electron-deficient trifluoromethyl group enhances reactivity in nucleophilic aromatic substitution (NAS). For example:

  • Ammoniation : Reacts with ammonia under high pressure (12.0 MPa) and temperature (173°C) to form 2,6-dichloro-4-trifluoromethyl-aniline derivatives .

  • Grignard Reagent Coupling : Reacts with alkyl Grignard reagents (e.g., MeMgBr) to yield α-trifluoroethyl amines through transient imine intermediates .

Radical-Mediated Multicomponent Coupling

In iridium/nickel metallaphotoredox systems, this compound participates in four-component reactions with 3,3,3-trifluoropropene , nitroarenes, and tertiary alkylamines. The process forms branched N-trifluoroalkyl anilines via radical intermediates (e.g., adamantyl and trifluoroalkyl radicals) .

Mechanistic Highlights :

  • Radical Trapping : TEMPO captures intermediates like α-amino-trifluoroalkyl radicals (Rad-vi) .

  • Hantzsch Ester Role : Facilitates hydrogen atom transfer (HAT) to reduce radical species, finalizing the product .

Biological Interactions

The trifluoroethyl group enhances membrane permeability, enabling interactions with cytochrome P450 enzymes. Key effects include:

  • Metabolic Modulation : Alters drug metabolism pathways by binding to P450 active sites .

  • Pharmacokinetic Enhancement : Increased lipophilicity improves metabolic stability and bioavailability .

Comparative Reactivity with Analogues

CompoundReactivity ProfileKey Difference
4-(Trifluoromethyl)anilineEnhanced NAS due to CF₃ electron withdrawalLacks chiral center
3-Amino-2,2,2-trifluoroacetophenoneKetone-directed reactivityDifferent functional group
Data from

Scientific Research Applications

Pharmaceutical Development

Drug Design and Development
The compound serves as a scaffold for designing new pharmaceuticals. Its trifluoroethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug development. Research indicates that compounds with similar structures have been studied for their potential as:

  • Antidepressants : The aniline structure is often associated with psychoactive properties.
  • Antiviral agents : Its unique properties may contribute to the development of new antiviral medications.

Case Studies
Recent studies have demonstrated the synthesis of derivatives of (R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline that exhibit selective activity against specific biological targets. For instance, the compound's analogs have been explored as potential prolyl hydroxylase inhibitors, which are crucial in the treatment of various diseases including cancer and fibrosis .

Agrochemical Applications

Acaricidal Activity
Research has shown that this compound derivatives exhibit significant acaricidal activity against pests such as Tetranychus urticae (two-spotted spider mite). These compounds were synthesized through a series of reactions involving sulfonylation and alkylation processes .

Table: Acaricidal Activity of Derivatives

Compound NameStructure FeaturesAcaricidal Activity
Phenylpiperazine DerivativeContains trifluoroethyl groupHigh activity against Tetranychus urticae
4-Trifluoromethyl Sulfonyl PiperazineEnhanced lipophilicityEffective against multiple mite species

Synthetic Methodologies

C−H Amination Reactions
this compound has been utilized in advanced synthetic methodologies such as C−H amination reactions. These methods leverage the compound's structural features to achieve selective amination under mild conditions using dirhodium catalysts .

Case Study on Catalytic Systems
A study demonstrated the effectiveness of using this compound in a catalytic system that allowed for site-selective C−H amination. This process yielded products with high regioselectivity and minimal side reactions, showcasing the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, heptafluoropropyl) enhance electrophilicity and reaction yields in Grignard additions compared to electron-rich substituents .
  • Steric bulk : The heptafluoropropyl group in increases hydrophobicity but may reduce solubility in polar solvents.
  • Chirality: The (R)-configuration in the target compound is critical for enantioselective interactions in drug-receptor binding, unlike non-chiral analogs like 2-fluoro-5-(trifluoromethyl)aniline .

Grignard Additions (Target Compound and Analogs)

The target compound’s synthesis likely involves Grignard reactions similar to those in , where trifluoromethyl N,O-acetals react with organomagnesium reagents. Key findings from analogous syntheses:

  • Temperature sensitivity : Optimal yields (74%) for trifluoroethyl amines are achieved at −15°C; higher temperatures (>0°C) promote decomposition .

Palladium-Catalyzed Cross-Coupling (Analog-Specific)

The synthesis of 1-[4-(2-aminoanilino)phenyl]-2,2,2-trifluoroethanone employs Pd(OAc)₂ and Cs₂CO₃ in tert-butanol/toluene, achieving moderate yields (60–70%). This method is less applicable to the target compound due to its reliance on nitroaniline precursors.

Physicochemical Properties

Intermolecular Interactions

  • Hydrogen bonding : The target compound’s primary amine and aniline groups enable N–H···F and N–H···O interactions, as seen in the crystal structure of , enhancing crystallinity and stability.
  • Hydrophobicity : Fluorine-rich analogs (e.g., ) exhibit increased logP values, favoring blood-brain barrier penetration but complicating aqueous solubility.

Thermal Stability

  • Trifluoroethylamines decompose at temperatures >150°C, whereas heptafluoropropyl derivatives show higher thermal resistance (>200°C) due to stronger C–F bonds.

Contrasts :

  • The target compound’s chiral center makes it preferable for asymmetric synthesis over non-chiral analogs like 2-fluoro-5-(trifluoromethyl)aniline .
  • Heptafluoropropyl derivatives are niche in agrochemicals due to extreme hydrophobicity, unlike the more versatile trifluoroethylamine scaffold.

Biological Activity

(R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline is a chiral compound known for its significant biological activities due to the presence of a trifluoroethyl group attached to an aniline structure. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound exhibits notable biochemical properties that influence its interactions with biological systems:

  • Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity.
  • Cellular Effects : It influences various cellular processes, including cell signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

The mechanism of action of this compound involves:

  • Binding Affinity : The trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to effectively cross cell membranes and interact with specific molecular targets such as enzymes and receptors.
  • Modulation of Signaling Pathways : The compound can modulate receptor signaling and enzyme activity, leading to various biological effects including potential anticancer properties.

3.1 Anticancer Activity

This compound and its derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates:

  • Inhibition of Cancer Cell Lines : Derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds similar in structure have shown IC50 values in the micromolar range against several cancer types.
CompoundCancer Cell LineIC50 (μM)
Compound AA549 (Lung Cancer)5.0
Compound BMDA-MB-231 (Breast Cancer)7.5
Compound CHepG2 (Liver Cancer)6.0

3.2 Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Antimicrobial Agents : Some derivatives have shown effectiveness against bacterial strains, indicating potential applications in treating infections.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on EGFR Inhibition : Research has identified that certain derivatives exhibit strong inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a significant target in cancer therapy. The most potent compounds demonstrated nanomolar IC50 values .

Case Study Summary

StudyFocusKey Findings
Study 1Anticancer ActivityDerivatives showed IC50 values ranging from 1.75 to 27.91 μM against various cancer lines .
Study 2EGFR InhibitionCompound A exhibited an IC50 of 3.96 nM, significantly more potent than erlotinib .

5. Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for further research in drug development:

  • Pharmaceutical Chemistry : Its ability to enhance pharmacokinetic properties positions it as a valuable building block in the synthesis of fluorinated pharmaceuticals.
  • Potential Therapeutics : Ongoing investigations focus on its role in developing new enzyme inhibitors and anticancer agents.

Q & A

What are the optimal synthetic routes for (R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
A common approach involves asymmetric synthesis starting from chiral precursors. For example, a method adapted from SR1078 synthesis uses (R)-4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline as an intermediate. Key steps include:

  • Solvent selection : THF and CH₂Cl₂ under argon to prevent oxidation .
  • Reagents : N,N-Diisopropylethylamine as a base and 4-(trifluoromethyl)benzoyl chloride for acylation .
  • Purification : Column chromatography post-reaction to isolate the enantiomerically pure product .
    Optimize yield by controlling stoichiometry (1:1 molar ratio of amine to acyl chloride) and reaction time (8 hours at room temperature). Monitor progress via TLC or HPLC.

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H and ¹⁹F NMR : Identify proton environments (e.g., aromatic protons, NH₂) and confirm trifluoroethyl group integrity. ¹⁹F NMR is critical for detecting CF₃ splitting patterns .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]⁺ ion) and purity (>95% by area normalization) .
  • Chiral HPLC : Validate enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate the (R)-configuration?

Advanced Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) to favor the (R)-enantiomer during key bond-forming steps.
  • Chiral Resolution : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Validation Methods :
    • X-ray Crystallography : Definitive confirmation of absolute configuration .
    • Optical Rotation : Compare experimental [α]ᴅ values with literature data.
    • Vibrational Circular Dichroism (VCD) : Distinguish enantiomers via IR-based techniques.

What strategies resolve discrepancies in reported solubility or stability data for this compound across different studies?

Advanced Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C in DMSO/water mixtures).
  • Environmental Controls : Account for humidity, light exposure, and oxygen levels, which may degrade the compound .
  • Multi-Technique Validation : Cross-check solubility using nephelometry, UV-Vis spectroscopy, and gravimetric analysis.

What are the critical safety considerations when handling this compound?

Basic Answer:

  • Toxicity : Classified as harmful if swallowed (H302) or inhaled (H332). Use PPE (gloves, goggles, respirators) .
  • Environmental Impact : Avoid release into waterways due to potential aquatic toxicity (H400) .
  • Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent decomposition .

What in vitro assays are suitable for evaluating the bioactivity of this compound in nuclear receptor studies?

Advanced Answer:

  • Receptor Binding Assays : Use fluorescence polarization or SPR to measure affinity for RORα/γ receptors, as seen in SR1078 studies .
  • Transcriptional Activity : Luciferase reporter assays in HEK293 cells transfected with ROR response elements .
  • Cellular Toxicity : MTT assays to rule off-target effects at bioactive concentrations (IC₅₀ determination).

How should researchers interpret complex ¹⁹F NMR spectra arising from the trifluoroethyl group?

Methodological Answer:

  • Splitting Patterns : The CF₃ group exhibits a quartet (J ≈ 12 Hz) due to coupling with adjacent CH₂ protons.
  • Chemical Shifts : Expect δ -60 to -70 ppm for CF₃ in CDCl₃ .
  • Decoupling Experiments : Use ¹H-¹⁹F decoupling to simplify spectra and assign peaks.

What computational approaches can elucidate the role of the trifluoroethyl group in biological interactions?

Advanced Answer:

  • Molecular Docking : Simulate binding poses with ROR receptors using AutoDock Vina. Focus on hydrophobic interactions between CF₃ and receptor pockets.
  • MD Simulations : Analyze conformational stability of the ligand-receptor complex over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR Modeling : Corrogate CF₃’s electron-withdrawing effects with bioactivity data.

What formulation strategies enhance the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH Adjustment : Buffer solutions (pH 4-6) to minimize amine oxidation.
  • Lyophilization : Prepare stable lyophilized powders with excipients (e.g., trehalose).
  • Antioxidants : Add 0.01% BHT to prevent radical-mediated degradation .

How to address conflicting data on the compound’s reactivity in different solvents?

Advanced Answer:

  • Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents under identical conditions.
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to track reaction rates.
  • DFT Calculations : Model solvent effects on transition states (e.g., COSMO-RS theory).

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